molecular formula C8H6ClFN2O3 B2803712 N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide CAS No. 95635-45-3

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B2803712
CAS No.: 95635-45-3
M. Wt: 232.6
InChI Key: QXPWQNJSUGIFPM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is a chemical compound that has been studied for its potential antibacterial activity . It is one of the acetamide derivatives . The molecular formula of this compound is C8H6ClFN2O3 .


Synthesis Analysis

Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), in order to assess which molecule, among these, has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .

Scientific Research Applications

Environmental Degradation and Toxicity

  • Degradation of Acetaminophen and By-products : A study reviewed the advanced oxidation processes (AOPs) used to treat acetaminophen in water, focusing on the degradation by-products and their biotoxicity. The study highlighted various by-products, including acetamide, and discussed their environmental impacts and potential pathways for degradation. This research suggests the importance of understanding acetamide derivatives' environmental fate and their role in water treatment processes (Qutob et al., 2022).

Chemical Synthesis and Applications

  • Synthesis of Thiophene Analogues : Research on synthesizing thiophene analogues of benzidine and 4-aminobiphenyl included compounds such as N-(5-p-acetamidophenylthiophen-2-yl)acetamide. These studies provide insights into the synthetic routes and potential applications of acetamide derivatives in developing new compounds with specific properties (Ashby et al., 1978).

Pharmacology and Toxicology

  • Metabolism and Genetic Differences in Paracetamol : The metabolism of paracetamol (acetaminophen) involves several pathways, including the formation of acetamide derivatives. Understanding these metabolic pathways and their genetic differences is crucial for assessing drug toxicity and efficacy, highlighting the significance of acetamide derivatives in pharmacological contexts (Zhao & Pickering, 2011).

Environmental Chemistry

  • Fate of Emerging Organic Pollutants : A review focused on the environmental fate and biochemical transformations of chiral emerging pollutants, including acetamide herbicides. This research underscores the complexity of environmental interactions and the importance of studying specific derivatives like N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide to understand their environmental impacts and degradation pathways (Wong, 2006).

Future Directions

The future directions for research on N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide could involve further investigation of its antibacterial activity and potential applications in medicine . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential as a new antibacterial drug .

Properties

IUPAC Name

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPWQNJSUGIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4'-chloro-2'-fluoroacetanilide (51 g, 0.272 mol) in concentrated sulfuric acid (100 mL) is cooled to 0° C., treated with nitric acid (90% real, 14 mL, 0.300 mol) over 45 minutes, stirred for 10 minutes, and poured onto ice. The resultant aqueous mixture is filtered to obtain a tan solid which is washed with water, dried overnight, and recrystallized from a chloroform/hexanes (17:1) solution to give the title product as a yellow solid.
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51 g
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100 mL
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14 mL
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Synthesis routes and methods II

Procedure details

To 20 % ice-cooled fuming sulfuric acid (50 g), 4-(N-acetylamino)-1-chloro-3-fluorobenzene (9.4 g) was dissolved, followed by gradual addition of fuming nitric acid (3.5 g) while keeping the temperature at 0° to 5° C. The resultant mixture was stirred at the same temperature for 1 hour and poured into ice (50 g). The precipitated crystals were collected by filteration, and the filtrate was washed with water and dried to give 11.6 g of 4-(N-acetylamino)-1-chloro-5-fluoro-2-nitrobenzene. M.P., 124.7°-125.7° C.
[Compound]
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ice
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50 g
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9.4 g
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3.5 g
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resultant mixture
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Synthesis routes and methods III

Procedure details

To a stirred solution of 375.2 g (2 mole) of N-(4-chloro-2-fluorophenyl)acetamide in 600 mL of concentrated sulfuric acid and 400 mL of oleum (30%) was added 166 mL of a 1:1 mixture of nitric acid (100%) and concentrated sulfuric acid at 0° C. over a period of 1.5 hours. After the addition was complete, the reaction mixture was poured into 11 L of ice water. The precipitate was filtered and the filter cake suspended in 200 mL of water. The solid was redissolved by the addition of 2 L of ethyl acetate and neutralized with aqueous NaOH to pH 7. The two phase mixture was heated to 50° C. and separated. The organic layer was washed with 150 mL of water. 200 mL of ethyl acetate were distilled off and the remaining solution was treated with 12 g of Celite® at 70° C., filtered and washed with another 200 mL of ethyl acetate.
Quantity
375.2 g
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reactant
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600 mL
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400 mL
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